5-Chloro-3-methyl-1H-indazole

Overview

Description

5-Chloro-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a heterocyclic aromatic organic compound . The InChI code for this compound is 1S/C8H7ClN2/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 166.61 .Scientific Research Applications

Synthesis and Derivative Studies

Derivatives Synthesis : A study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, with various acyl radicals and substituents including halogens and methyl groups at the 5 position, showcasing the compound's versatility in forming derivatives (Bistocchi et al., 1981).

X-ray Crystallography and Magnetic Resonance Studies : X-ray crystallography and magnetic resonance spectroscopy were used to determine the structures of NH-indazoles, including 3-methyl-1H-indazole, emphasizing the importance of 5-Chloro-3-methyl-1H-indazole in structural studies (Teichert et al., 2007).

Biological and Pharmacological Applications

Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids, a class related to this compound, were studied for their effects on testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).

Monoamine Oxidase B Inhibition : Indazole-carboxamides, including derivatives of this compound, have been discovered as potent and selective inhibitors of monoamine oxidase B, showing potential in neurological research (Tzvetkov et al., 2014).

Transient Receptor Potential A1 Antagonists : A study on 5-(2-chlorophenyl)indazole compounds, related to this compound, identified their potent antagonist activity against the transient receptor potential A1 ion channel, relevant in pain and inflammation research (Rooney et al., 2014).

Anticancer Drug Synthesis : Research on 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, a compound structurally related to this compound, showed its relevance in developing radioligands for 5HT3 receptors, important in cancer research (Robertson et al., 1990).

Synthesis of Pyrazolo[4,3-g][1,3]benzothiazole : A study involving the transformation of 1-methyl-1H-indazole-6-amine to 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole demonstrates the compound's utility in the synthesis of complex molecules (El’chaninov et al., 2018).

Agricultural Applications

- Herbicide Development : 3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives were studied for their herbicidal activities, suggesting the potential agricultural applications of compounds related to this compound (Hwang et al., 2005).

Safety and Hazards

Future Directions

Indazole-containing heterocyclic compounds, including 5-Chloro-3-methyl-1H-indazole, have aroused great interest in recent years because of their wide variety of biological properties . Therefore, much effort has been spent to develop synthetic approaches to indazoles . The medicinal properties of indazole are expected to be explored in the near future for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

5-Chloro-3-methyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to interact with various targets in the body, including tyrosine kinase , CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell biology and are involved in various diseases, including cancer .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the activity of the target proteins . For example, in the case of tyrosine kinase, the indazole derivative binds effectively with the hinge region of the kinase .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, the inhibition of CHK1 and CHK2 kinases and h-sgk can impact the pathways involved in cell growth and proliferation . The exact downstream effects would depend on the specific target and the context within the cell.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound inhibits a kinase involved in cell growth, it could potentially slow down or stop the growth of cells. This could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-methyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell survival . Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-2, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The inhibition of specific kinases by this compound also plays a role in its anticancer activity, as it disrupts cell signaling pathways essential for tumor growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the therapeutic application of this compound to minimize adverse effects while maximizing its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression and protein synthesis . It may also be found in the cytoplasm, where it interacts with enzymes and signaling proteins . Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biological activity .

Properties

IUPAC Name |

5-chloro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXGCJNTVZAVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672029 | |

| Record name | 5-Chloro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945265-09-8 | |

| Record name | 5-Chloro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

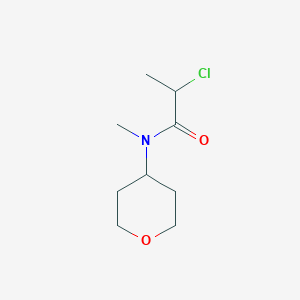

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

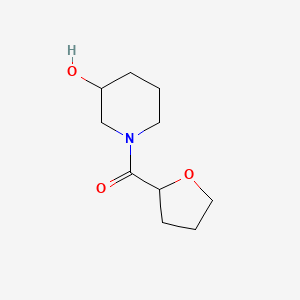

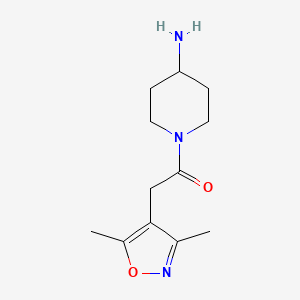

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)

![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)